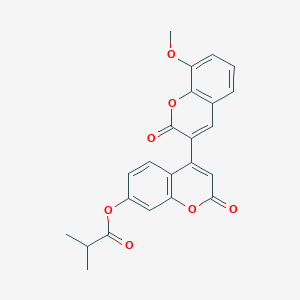

1-(2-Amino-4-chlorophenyl)ethanone

Vue d'ensemble

Description

1-(2-Amino-4-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H8ClNO . It is primarily used for research and development purposes .

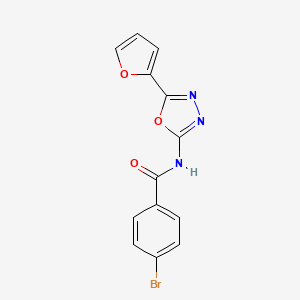

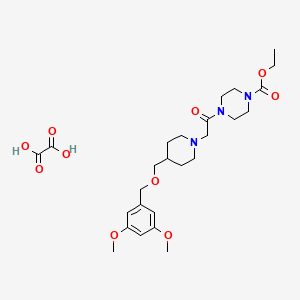

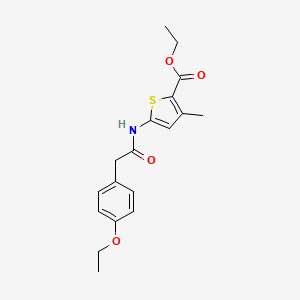

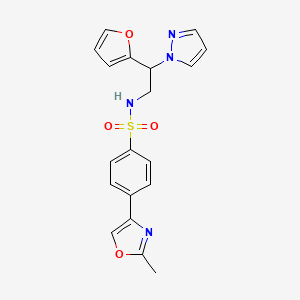

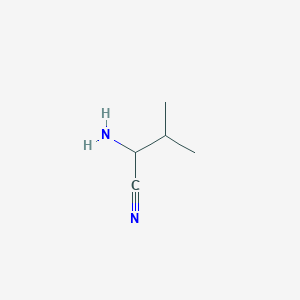

Molecular Structure Analysis

The molecular structure of this compound consists of an ethanone group (C2H2O) attached to a 2-amino-4-chlorophenyl group (C6H4ClN). The molecular weight is 169.61 .Physical And Chemical Properties Analysis

This compound has a melting point of 90 °C and a predicted boiling point of 310.2±22.0 °C. It has a predicted density of 1.254±0.06 g/cm3. The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique

Synthesis of Heterocycles

- A study by Moskvina et al. (2015) explored the condensation of similar compounds to synthesize various heterocycles, such as isoflavone and diarylpyrimidine, demonstrating the utility of compounds like 1-(2-Amino-4-chlorophenyl)ethanone in organic synthesis and heterocyclic chemistry (Moskvina, Shilin, & Khilya, 2015).

Antimicrobial Activity

- Wanjari (2020) investigated the antimicrobial properties of derivatives of this compound, highlighting its potential applications in drug research and the pharmaceutical industry (Wanjari, 2020).

Molecular Docking Studies

- Research by ShanaParveen et al. (2016) included molecular docking studies on derivatives of this compound, indicating its relevance in understanding molecular interactions and potential drug design (ShanaParveen et al., 2016).

Anti-Inflammatory Activity

- Karande and Rathi (2017) synthesized derivatives of this compound and evaluated their anti-inflammatory activity, showcasing its importance in medicinal chemistry (Karande & Rathi, 2017).

Crystallographic Studies

- Zheng, Cui, and Rao (2014) focused on the crystal structure of a compound derived from this compound, demonstrating the compound's importance in structural chemistry and material science (Zheng, Cui, & Rao, 2014).

Antibacterial and Antifungal Activity

- A 2020 study explored the synthesis of 1H-indole derivatives from this compound and their antimicrobial activity, again underscoring the compound's potential in pharmaceutical applications and drug discovery (2020).

Anti-HIV-1 RT Evaluation

- Chander et al. (2017) designed derivatives of this compound for inhibition of HIV-1 RT, highlighting its potential application in antiviral drug development (Chander et al., 2017).

Corrosion Inhibition Performance

- Kaya et al. (2016) conducted a study on the corrosion inhibition performance of derivatives of this compound, indicating its utility in materials science and engineering (Kaya et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-amino-4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWZHHLRVPCSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2875912.png)

![1-(2-Pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2875919.png)

![2,5-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2875921.png)

![1,3,6,7-tetramethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2875922.png)

![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)

![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)